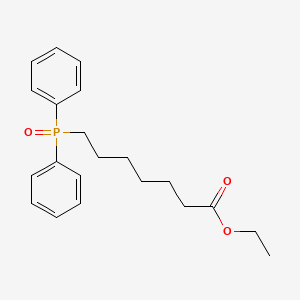
4-Isoxazolecarboxamide, 5-methyl-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-N-phenylisoxazole-4-carboxamide is a compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential . This compound, with the molecular formula C11H10N2O2, has a molecular weight of 202.20 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-phenylisoxazole-4-carboxamide typically involves the coupling reaction of aniline derivatives with isoxazole-4-carboxylic acid. This reaction can be catalyzed by various reagents and conditions, including the use of Cu(I) or Ru(II) as catalysts for the (3 + 2) cycloaddition reaction . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of 5-Methyl-N-phenylisoxazole-4-carboxamide may involve large-scale synthesis using similar coupling reactions. The process is optimized for efficiency, cost-effectiveness, and minimal environmental impact. Metal-free synthetic routes are also explored to reduce the toxicity and waste associated with metal-catalyzed reactions .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-N-phenylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: The compound can undergo substitution reactions where different substituents replace the existing groups on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitrile oxides, captodative olefins, and methyl crotonate derivatives. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins leads to the formation of 5-substituted amino-isoxazole derivatives .
Applications De Recherche Scientifique
5-Methyl-N-phenylisoxazole-4-carboxamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Methyl-N-phenylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on succinate dehydrogenase or other mitochondrial enzymes, affecting cellular metabolism and energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
5-Methyl-3-phenylisoxazole-4-carboxylic acid: Used in the preparation of intermediates for the synthesis of penicillin.
5-Phenylisoxazole-3-carboxylic acid: Another isoxazole derivative with potential biological activities.
Uniqueness
5-Methyl-N-phenylisoxazole-4-carboxamide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of chemistry and medicine .
Propriétés
Numéro CAS |
134319-17-8 |
|---|---|
Formule moléculaire |
C11H10N2O2 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
5-methyl-N-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C11H10N2O2/c1-8-10(7-12-15-8)11(14)13-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) |
Clé InChI |
ZYEWRBNSDKQNSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NO1)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



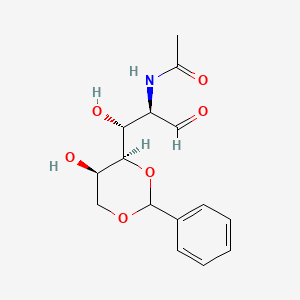
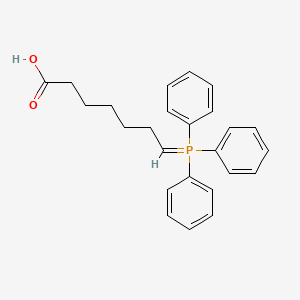
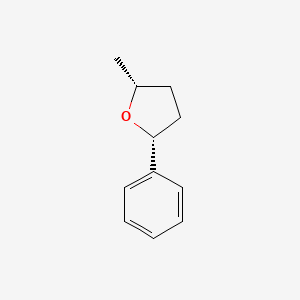



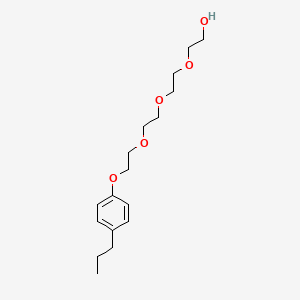
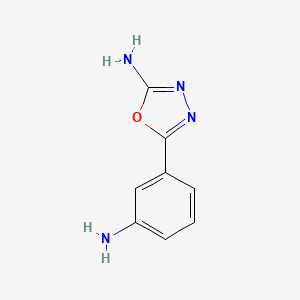
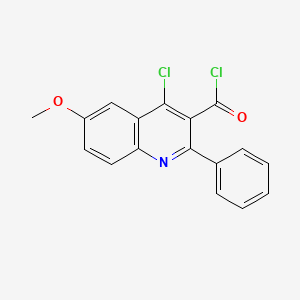
![5-(4-Ethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15210630.png)
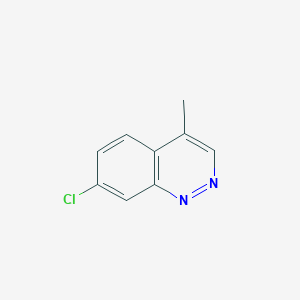
![6,6,7-Trimethyl-6,7-dihydro-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B15210649.png)
